molecular formula C23H30N2 B083707 2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile CAS No. 13326-36-8

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile

Katalognummer: B083707
CAS-Nummer: 13326-36-8
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: PSHNFVQADQZHDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile is a chemical compound with the molecular formula C23H30N2 and a molecular weight of 334.5 g/mol. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids .

Vorbereitungsmethoden

The synthesis of 2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile involves several steps. One common synthetic route includes the reaction of piperidine with valeronitrile under specific conditions to form the piperidinevaleronitrile core. The alpha-isopropyl and alpha-1-naphthyl groups are then introduced through subsequent reactions involving isopropyl halides and naphthyl derivatives. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines .

Wissenschaftliche Forschungsanwendungen

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives, which are important in drug design and development.

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, leveraging its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile can be compared with other piperidine derivatives, such as:

    1-Piperidineethanol: Known for its use in the synthesis of pharmaceuticals.

    1-Piperidinecarboxylic acid: Used in the production of agrochemicals and pharmaceuticals.

    1-Piperidinepropanol: Studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

13326-36-8

Molekularformel

C23H30N2

Molekulargewicht

334.5 g/mol

IUPAC-Name

2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C23H30N2/c1-19(2)23(18-24,14-9-17-25-15-6-3-7-16-25)22-13-8-11-20-10-4-5-12-21(20)22/h4-5,8,10-13,19H,3,6-7,9,14-17H2,1-2H3

InChI-Schlüssel

PSHNFVQADQZHDI-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32

Kanonische SMILES

CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32

Synonyme

α-Isopropyl-α-(1-naphtyl)-1-piperidinevaleronitrile

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.